N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS: 1152879-32-7) is a heterocyclic amine featuring a 1,5-dimethylpyrazole core linked to a cyclopropanamine moiety via a methyl bridge. Its molecular formula is C9H15N3, with a purity of 95% as reported in laboratory-grade samples .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-8(6-11-12(7)2)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBROTMKJNIUDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanone, while reduction can produce N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropylamine .
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves its interaction with molecular targets and pathways within biological systems. The pyrazole moiety is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain . Additionally, the compound may interact with other proteins and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole Derivatives with Varied Substituents
Pyrazole-based compounds are widely studied for their biological and chemical versatility. Key structural analogs include:
- Structural Insights: The target compound lacks the electron-withdrawing groups (e.g., chloro, cyano) and carboxamide linkages seen in derivatives .
Cyclopropanamine Derivatives with Different Aromatic Cores
Cyclopropanamine moieties are valued for their conformational constraints. Notable analogs include:
- Electronic Effects : The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine enhances electrophilicity, contrasting with the electron-rich pyrazole in the target compound. This difference could influence reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
- Biological Relevance: Pyrimidine-containing cyclopropanamines () are often explored as kinase inhibitors, whereas the target compound’s pyrazole core may target different enzyme classes, such as cyclooxygenase or cannabinoid receptors .
Heterocyclic Compounds with Cyclopropane Moieties
Cyclopropane rings are increasingly incorporated into drug candidates for their unique pharmacokinetic properties. Comparisons include:
- Thermal Stability : Pyrazole derivatives in exhibit higher melting points (133–183°C) due to strong intermolecular hydrogen bonding from carboxamide groups, whereas the target compound’s melting point is unreported but likely lower due to reduced polarity .
Biological Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, also known by its CAS number 2152062-70-7, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 165.24 g/mol. The structure includes a cyclopropanamine moiety linked to a pyrazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | This compound |
| LogP | 2.47 |
| Polar Surface Area | 30 Å |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring enhances the compound's ability to act as an enzyme inhibitor. Specific mechanisms may include:
- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes, the compound can inhibit their function, affecting metabolic pathways.
- Receptor Modulation : It may interact with specific receptors involved in signal transduction pathways, potentially influencing cellular responses.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated submicromolar antiproliferative effects against cancer cell lines such as MIA PaCa-2. These compounds inhibit mTORC1 activity and induce autophagy, suggesting that this compound may have similar effects.
Anti-inflammatory Effects
Studies have shown that pyrazole derivatives can modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential applications:
- Antiproliferative Studies : A study demonstrated that compounds similar to this compound inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : Research indicated that certain pyrazole derivatives acted as inhibitors for specific kinases involved in cancer progression, showcasing their potential as therapeutic agents .
- Inflammation Models : Experimental models showed that these compounds could reduce inflammation markers in vivo, suggesting their utility in inflammatory conditions .
Q & A
Q. Key Optimization Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for amine coupling .
- Catalysts : Copper(I) bromide or cesium carbonate improves selectivity and reduces side reactions .
- Temperature : Prolonged heating (>24 hours) at 35–50°C maximizes cyclopropane ring stability .
Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : NMR (CDCl) shows characteristic peaks: δ 1.0–1.2 ppm (cyclopropane CH), δ 2.2–2.5 ppm (pyrazole methyl groups), and δ 3.8–4.0 ppm (CH-N linkage) .
- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] at m/z 192.2) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95%) .
Q. SAR Table :
| Derivative | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| Fluorinated Cyclopropane | ↑ Metabolic stability | t: 4h → 5.2h | |
| Chloropyrazole | ↑ Enzyme inhibition | IC: 10 µM → 5 µM |
Advanced Question: How can contradictory data on biological activity (e.g., mTORC1 inhibition vs. autophagy modulation) be reconciled?
Answer:
Contradictions arise from:
- Concentration Dependence : At 10 µM, the compound inhibits mTORC1, but higher concentrations (>20 µM) disrupt autophagic flux via off-target effects (e.g., lysosomal pH alteration) .
- Cell-Type Variability : Cancer cells (e.g., HeLa) show stronger mTORC1 suppression than normal fibroblasts due to differential expression of regulatory proteins .
- Assay Conditions : Serum starvation vs. nutrient-rich media alter baseline autophagy, affecting observed outcomes .
Q. Resolution Strategy :
- Dose-Response Curves : Test concentrations from 1–50 µM across multiple cell lines.
- Pathway-Specific Knockouts : Use CRISPR/Cas9 to isolate mTORC1 vs. autophagy effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
